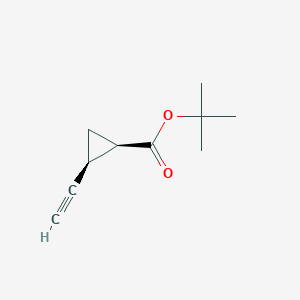![molecular formula C7H11N3O2 B2691418 2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid CAS No. 2247207-00-5](/img/structure/B2691418.png)
2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid, commonly known as DMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAA is a derivative of pyrazolone and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of DMAA is not fully understood. However, it is believed that DMAA exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. DMAA has been found to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a key role in the regulation of neuronal excitability. DMAA has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
DMAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant and analgesic effects in animal models. DMAA has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In addition, DMAA has been found to exhibit antifungal and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
DMAA has several advantages for use in lab experiments. It is readily available and relatively inexpensive. DMAA is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, DMAA has some limitations for use in lab experiments. It is highly toxic and must be handled with care. In addition, DMAA has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on DMAA. One potential area of research is the development of novel DMAA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DMAA as a chiral auxiliary in asymmetric synthesis. In addition, further studies are needed to elucidate the mechanism of action of DMAA and its potential applications in the treatment of various diseases.
Synthesemethoden
DMAA can be synthesized through a multi-step process involving the reaction of 1,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with ammonia to produce 2-[(1,5-Dimethylpyrazol-4-yl)amino]acetyl chloride. This intermediate product is then reacted with glycine to produce DMAA.
Wissenschaftliche Forschungsanwendungen
DMAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DMAA has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, DMAA has been used in the synthesis of various natural products and pharmaceuticals, including antihypertensive agents, anti-inflammatory agents, and antifungal agents.
Eigenschaften
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-6(3-9-10(5)2)8-4-7(11)12/h3,8H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOMLSZWGWGORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile](/img/structure/B2691335.png)

![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2691338.png)
![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2691339.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2691340.png)


![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691349.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691351.png)
![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2691354.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)
